![molecular formula C25H32N4O7S B13838990 N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13838990.png)
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, an Amgen subsidiary, in 2009 . It selectively inhibits chymotrypsin-like activity of both the constitutive proteasome and immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
Preparation Methods
The synthesis of oprozomib involves the creation of a tripeptide epoxyketone structure. Industrial production methods focus on optimizing yield and purity while ensuring the compound’s stability and bioavailability .
Chemical Reactions Analysis
Oprozomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolism of oprozomib in the body.
Substitution Reactions: Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes.
Major Products: The primary metabolite formed is a diol, resulting from direct epoxide hydrolysis.
Scientific Research Applications
Oprozomib has shown significant potential in various scientific research applications:
Mechanism of Action
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibits the proteasome’s chymotrypsin-like activity, leading to the accumulation of proteins that induce apoptosis in cancer cells . The molecular targets include the constitutive proteasome and immunoproteasome .
Comparison with Similar Compounds
Oprozomib is structurally and functionally similar to other proteasome inhibitors such as:
Carfilzomib: Both are epoxyketone derivatives and share similar mechanisms of action.
Bortezomib: Unlike oprozomib, bortezomib is a boronic acid-derived proteasome inhibitor.
Ixazomib: Another orally available proteasome inhibitor, but derived from boronic acid.
Oprozomib’s uniqueness lies in its oral bioavailability and its effectiveness against bortezomib-resistant multiple myeloma cells .
Properties
Molecular Formula |
C25H32N4O7S |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
N-[(2R)-3-methoxy-1-[[(2R)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18+,19+,25+/m0/s1 |
InChI Key |
SWZXEVABPLUDIO-UFXZXOMWSA-N |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N[C@H](COC)C(=O)N[C@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



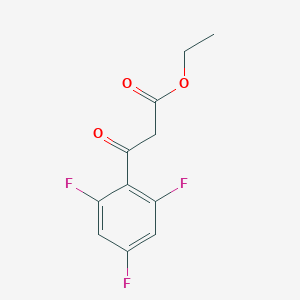
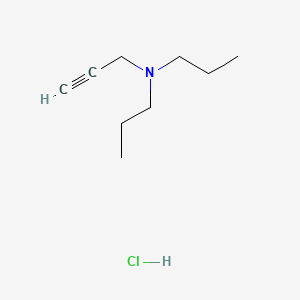
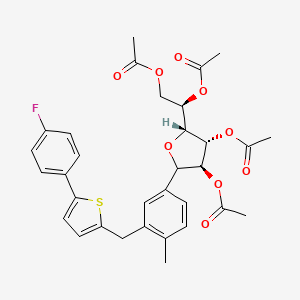
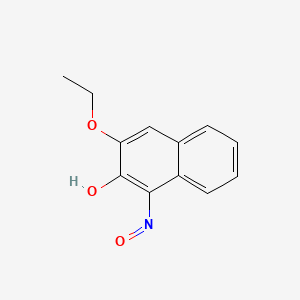
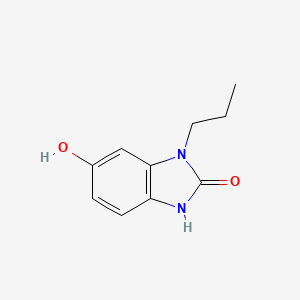
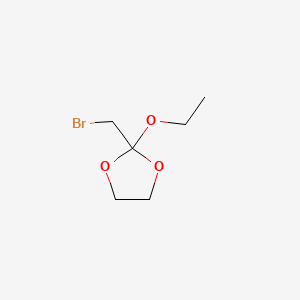
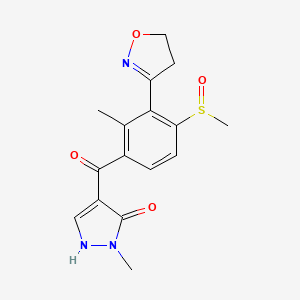
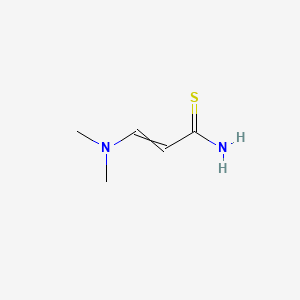
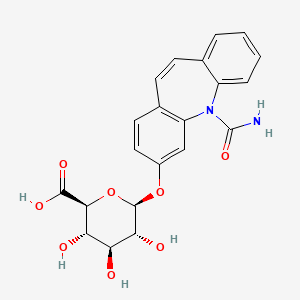
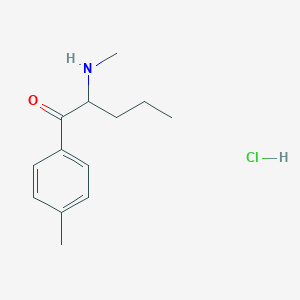
![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-8-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine](/img/structure/B13838969.png)
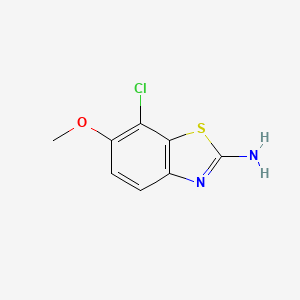
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
